Aurachin Re

Description

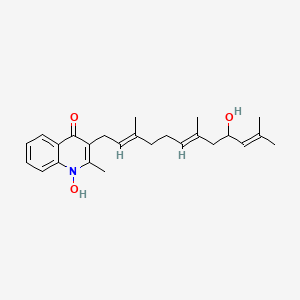

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H33NO3 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

1-hydroxy-3-[(2E,6E)-9-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl]-2-methylquinolin-4-one |

InChI |

InChI=1S/C25H33NO3/c1-17(2)15-21(27)16-19(4)10-8-9-18(3)13-14-22-20(5)26(29)24-12-7-6-11-23(24)25(22)28/h6-7,10-13,15,21,27,29H,8-9,14,16H2,1-5H3/b18-13+,19-10+ |

InChI Key |

CHMBGHGLJJOOSO-VAKGXLRMSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1O)C/C=C(\C)/CC/C=C(\C)/CC(C=C(C)C)O |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CC(C=C(C)C)O |

Synonyms |

aurachin RE |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Activity

Aurachin Re has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Notably, it inhibits the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial in the menaquinone biosynthesis pathway. This inhibition leads to a disruption in bacterial electron transport processes, making this compound an attractive candidate for developing new antibiotics against resistant strains of bacteria, particularly Mycobacterium tuberculosis .

Table 1: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (µg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Bacillus subtilis | 0.15 | |

| Mycobacterium tuberculosis | 0.25 |

Antiprotozoal Properties

In addition to its antibacterial effects, this compound exhibits antiprotozoal activities. It has shown efficacy against Leishmania donovani, the causative agent of leishmaniasis, and various strains of Plasmodium falciparum, which causes malaria. The compound's mode of action appears to be distinct from traditional antimalarial drugs such as chloroquine, suggesting potential for use in resistant cases .

Table 2: Antiprotozoal Activity of this compound

| Protozoan | Activity Observed | Reference |

|---|---|---|

| Leishmania donovani | Effective | |

| Plasmodium falciparum | Moderate (chloroquine-resistant strain) |

Case Study 1: Inhibition of Menaquinone Biosynthesis

Research has identified that this compound acts as a selective inhibitor of MenA in Mycobacterium tuberculosis. In vitro assays demonstrated that this inhibition significantly increased the potency of killing non-replicating bacteria under low oxygen conditions, which is critical for targeting dormant bacterial populations that are often resistant to conventional antibiotics .

Case Study 2: Antimicrobial Spectrum

A study evaluating the antimicrobial spectrum of this compound revealed its effectiveness against various Gram-positive strains while exhibiting limited activity against Gram-negative species. This specificity highlights its potential as a targeted antibiotic with reduced risk of disrupting beneficial microbiota .

Chemical Reactions Analysis

Structural Modifications and Functional Impact

The chiral C9′ position in aurachin RE’s farnesyl side chain distinguishes it from other aurachins and enhances specificity against bacterial electron transport chains .

Critical Functional Groups:

-

Quinoline N-hydroxyl group : Mediates binding to menaquinone biosynthesis enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in M. tuberculosis .

-

Farnesyl side chain : Facilitates membrane localization, disrupting respiratory chain complexes .

Biological Activity and Reaction Specificity

This compound inhibits MenA at IC₅₀ = 0.8 µM and exhibits bactericidal effects against nonreplicating M. tuberculosis (MIC = 3.1 µg/mL) without affecting other Gram-positive bacteria at high concentrations .

Mechanistic Insights:

-

Disrupts electron transport by targeting cytochrome bc₁ complex in Gram-positive bacteria .

-

Selective MenA inhibition occurs via competitive binding to the prenyl diphosphate pocket, blocking menaquinone biosynthesis .

Synthetic and Biotechnological Approaches

While natural yields of this compound are low (<1 mg/L), heterologous expression of rau genes in Escherichia coli enables scalable production .

Key Challenges:

Preparation Methods

Biosynthesis of Aurachin RE in Native Producers

Gene Cluster Identification and Functional Annotation

The biosynthetic pathway of this compound is encoded by the rau gene cluster in Rhodococcus erythropolis JCM 6824. This cluster includes genes for cytochrome P450 (rauA), prenyltransferase (rauB), polyketide synthase (PKS; rauC, rauD, rauE), and farnesyl pyrophosphate synthase (rauH, rauI), alongside regulatory and transport genes. Disruption of rauA abolishes this compound production, leading to accumulation of a non-hydroxylated precursor, confirming its role in N-hydroxylation.

Table 1: Key Genes in the rau Cluster and Their Functions

| Gene | Function |

|---|---|

| rauA | Cytochrome P450 monooxygenase (N-hydroxylation) |

| rauB | Prenyltransferase (farnesyl side chain attachment) |

| rauC | Acyl carrier protein (ACP) for PKS |

| rauD | Ketosynthase α (KSα) for PKS |

| rauE | Ketosynthase β (KSβ) for PKS |

| rauH | Isopentenyl diphosphate isomerase |

| rauI | Farnesyl synthase |

Biosynthetic Pathway Steps

- Starter Unit Activation : Anthranilic acid is loaded onto the ACP (rauC) via the bifunctional enzyme RauF, which activates anthranilic acid as a CoA thioester and transfers it to the ACP.

- Polyketide Chain Extension : The PKS system (rauC, rauD, rauE) iteratively condenses two malonyl-CoA units with anthranilic acid, forming 4-hydroxy-2-methylquinoline.

- Prenylation : The membrane-bound prenyltransferase RauB attaches a farnesyl moiety to the quinoline core.

- N-Hydroxylation : Cytochrome P450 RauA catalyzes the critical N-hydroxylation step, converting the intermediate into this compound.

Heterologous Expression of this compound

Challenges in Recombinant Production

This compound’s toxicity to host organisms and the complexity of its membrane-bound enzymes pose significant hurdles. Early attempts in Rhodococcus erythropolis JCM 3201 resulted in growth inhibition due to antibiotic activity.

Success in Escherichia coli

A breakthrough involved expressing the rau cluster in E. coli BL21(DE3) with the following optimizations:

- Phosphopantetheinyl Transferase (PPtase) Co-expression : Required for ACP activation.

- Toxic Intermediate Mitigation : Use of inducible promoters and fed-batch fermentation reduced toxicity.

- Yield : Titers reached 12 mg/L, surpassing native producers (<1 mg/L).

Table 2: Comparison of Host Systems for this compound Production

| Host System | Titer (mg/L) | Key Challenges |

|---|---|---|

| R. erythropolis JCM 6824 | <1 | Native regulation, low yield |

| E. coli BL21(DE3) | 12 | Toxicity, PPtase dependency |

Chemical Synthesis Approaches

Limitations in Total Synthesis

No direct total synthesis of this compound has been reported. However, synthetic strategies for analogous aurachins (e.g., aurachin B) provide insights:

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Ionization : Electrospray ionization (ESI) in positive mode.

- Key Fragments : m/z 438 [M+H]⁺, characteristic fragments at m/z 320 (quinoline core) and m/z 119 (farnesyl chain).

Q & A

Basic Research Questions

Q. What are the primary spectroscopic and chromatographic techniques for characterizing Aurachin Re, and how should they be prioritized in experimental workflows?

- Methodological Answer: Begin with nuclear magnetic resonance (NMR) for structural elucidation, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. Infrared (IR) spectroscopy can validate functional groups. For purity assessment, use high-performance liquid chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection. Cross-reference data with literature values for known analogs to identify discrepancies .

Q. How should researchers design initial bioactivity assays for this compound to ensure reproducibility?

- Methodological Answer: Select cell-based or enzymatic assays relevant to this compound’s hypothesized targets (e.g., bacterial efflux pumps). Include positive and negative controls, and standardize conditions (pH, temperature, solvent concentration). Replicate experiments across independent trials to account for biological variability. Pre-register protocols in open-access repositories to enhance transparency .

Q. What steps are critical for synthesizing this compound derivatives with structural diversity?

- Methodological Answer: Use retrosynthetic analysis to identify modifiable functional groups. Employ combinatorial chemistry or directed biosynthesis for derivative libraries. Characterize each derivative using a tiered approach: preliminary LC-MS screening followed by full NMR profiling for lead candidates. Document synthetic yields and side products in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., assay conditions, compound purity). Validate findings using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence quenching). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate mechanism-specific effects .

Q. What computational strategies are optimal for predicting this compound’s interaction with cellular targets?

- Methodological Answer: Perform molecular docking using cryo-EM or X-ray crystallography-derived protein structures. Validate predictions with molecular dynamics (MD) simulations to assess binding stability. Experimentally corroborate via site-directed mutagenesis of predicted interaction residues. Use open-source tools like AutoDock Vina and GROMACS for reproducibility .

Q. How should researchers address batch-to-batch variability in this compound production during large-scale studies?

- Methodological Answer: Implement quality control (QC) checkpoints: HPLC purity checks, elemental analysis, and spectroscopic fingerprinting. Use statistical process control (SPC) charts to monitor critical parameters (e.g., reaction temperature, catalyst loading). Archive aliquots from each batch for retrospective analysis .

Data Management and Reproducibility

Q. What metadata standards are essential for publishing this compound-related datasets?

- Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include experimental conditions (e.g., solvent, temperature), instrument calibration data, and raw spectral files. Use domain-specific repositories like ChEMBL or Zenodo with persistent identifiers (DOIs). Reference metadata templates from the Beilstein Journal’s guidelines .

Q. How can researchers ensure cross-platform reproducibility of this compound’s bioactivity data?

- Methodological Answer: Standardize data reporting using MIAME (Minimum Information About a Microarray Experiment) or analogous frameworks. Share cell lines via biorepositories (e.g., ATCC) and validate assay protocols with inter-laboratory ring trials. Publish negative results to mitigate publication bias .

Tables: Key Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.